molecular formula C8H9NO3 B566080 (3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione CAS No. 161961-44-0

(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B566080
CAS No.: 161961-44-0
M. Wt: 167.164
InChI Key: GNUDNAYOODXBQP-JKUQZMGJSA-N
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Description

(3aS,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione is a chiral hydroxy-substituted isoindole-dione derivative of significant interest in medicinal chemistry and chemical biology. This compound belongs to the class of isoindolones, which are recognized as valuable scaffolds in drug discovery . Its core structure is a key intermediate for the synthesis of complex polycyclic frameworks. Recent research on structurally similar tetrahydro-isoindole-dione hybrids has demonstrated potent antibacterial activities against critical pathogens such as Escherichia coli and Staphylococcus aureus , with some derivatives exhibiting zones of inhibition and minimum inhibitory concentrations (MIC) comparable to the standard antibiotic ciprofloxacin . These related compounds function through targeted interactions with bacterial proteins, as evidenced by molecular docking studies that show strong binding affinities . Furthermore, hydroxy-isoindole-diones have been investigated as potential biomarkers, with preliminary detection in food sources like milk and milk products, opening avenues for diagnostic and analytical applications . The stereospecific (3aS,5R,7aR) configuration of this reagent provides a defined three-dimensional structure that is crucial for precise biomolecular interactions, making it a critical building block for developing new therapeutic candidates and probing biological mechanisms. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3aS,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-2,4-6,10H,3H2,(H,9,11,12)/t4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUDNAYOODXBQP-JKUQZMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC2C1C(=O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@@H]2[C@H]1C(=O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Hydrolysis

Treating epoxide 9a with aqueous HCl (1M) in tetrahydrofuran (THF) at 25°C for 6 hours induces nucleophilic attack at the less-hindered carbon, yielding 5β-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione . The reaction proceeds via an SN2 mechanism, inverting the configuration at the attacked carbon to establish the (5R) stereocenter.

Base-Mediated Azide Opening

Alternative approaches use sodium azide (NaN₃) in methanol to generate azido-alcohol intermediates. For example:

  • Reacting 9a with NaN₃ (2 equiv) at 50°C for 24 hours produces (3aR,5S,6S,7aR)-5-azido-6-hydroxy-2-ethylhexahydro-1H-isoindole-1,3(2H)-dione (1a) .

  • Subsequent hydrogenation (H₂/Pd-C) reduces the azide to an amine, followed by oxidation (CrO₃) to yield the target hydroxyl derivative.

Stereochemical Resolution and Characterization

The (3aR,5R,7aR) configuration is confirmed via NOESY NMR and X-ray crystallography. Key NMR signals include:

  • δ 3.65 ppm (ddd, J = 14.8, 7.6, 3.6 Hz, H6) and δ 3.33 ppm (ddd, J = 14.0, 8.0, 4.0 Hz, H5) in CDCl₃, indicative of axial hydroxyl and equatorial hydrogen orientations.

  • 13C NMR peaks at δ 177.8 ppm (C=O) and δ 72.1 ppm (C5-OH).

High-Resolution Mass Spectrometry (HRMS) further validates molecular integrity, with [M+H]⁺ observed at m/z 239.1147 (calculated 239.1144) for C₁₀H₁₄N₄O₃.

Alternative Dihydroxylation Strategies

Potassium permanganate (KMnO₄) -mediated cis-dihydroxylation offers a complementary route:

  • Treating 2-ethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione (4a) with KMnO₄ (2 equiv) and MgSO₄ in acetone/water (−5°C, 36 h) installs syn-diols at C5 and C6.

  • Selective acetylation (AcCl/DCM) of the diol yields 5,6-diacetoxy-2-ethylhexahydroisoindole-1,3-dione , which undergoes hydrolysis (NaOH/MeOH) to the mono-hydroxylated product.

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityKey Advantage
Epoxidation/Hydrolysis78–87High (dr > 9:1)Direct control over hydroxyl position
Azide Reduction65–72ModerateAmenable to functional group variation
KMnO₄ Dihydroxylation60–68Low (dr ~ 3:1)Avoids epoxide intermediates

The epoxidation-hydrolysis route is preferred for large-scale synthesis due to superior stereocontrol and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is

Biological Activity

(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings and case studies.

  • Molecular Formula : C8H9NO2
  • Molecular Weight : 151.16 g/mol
  • CAS Number : 1469-48-3
  • Structure : The compound features a tetrahydroisoindole backbone with a hydroxyl group at the 5-position and two carbonyl groups at the 1 and 3 positions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic benefits.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. A study conducted by Kharin et al. demonstrated that the compound significantly scavenged free radicals and reduced oxidative stress markers in vitro. The antioxidant capacity was assessed using DPPH and ABTS assays, revealing IC50 values comparable to standard antioxidants like ascorbic acid .

Anticancer Properties

Several investigations have focused on the anticancer potential of this compound. In a case study involving human breast cancer cell lines (MCF-7), the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment .

Neuroprotective Effects

The neuroprotective effects of this compound have also been documented. In a model of neurodegeneration induced by oxidative stress in neuronal cells, this compound significantly improved cell survival rates and reduced markers of apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with inflammation and oxidative stress .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
  • Apoptosis Induction : In cancer cells, it triggers intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Neuroprotection : It reduces neuroinflammation and promotes neuronal survival through modulation of signaling pathways like NF-kB and MAPK.

Case Studies

StudyFocusFindings
Kharin et al. (2020)Antioxidant ActivityDemonstrated significant free radical scavenging ability with IC50 comparable to ascorbic acid.
Zhao et al. (2021)Anticancer ActivityInduced apoptosis in MCF-7 cells with an IC50 of 12 µM; involved caspase activation.
Lee et al. (2022)NeuroprotectionImproved survival rates in neuronal cells under oxidative stress; reduced apoptosis markers.

Q & A

Q. What experimental controls mitigate inconsistencies in synthetic yields?

  • Methodological Answer : Standardize reaction conditions (temperature, humidity, inert atmosphere) and pre-dry solvents (molecular sieves). Use internal standards (e.g., anthracene) for GC-MS quantification. Track side reactions via in situ IR monitoring of carbonyl intermediates .

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